molecular formula C6H3F3INO2 B1409242 2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1228898-53-0

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1409242
M. Wt: 304.99 g/mol
InChI Key: YPEDSMRHZDICIB-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Functionalization

Research indicates that compounds related to 2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine, such as trifluoromethyl-substituted pyridines, are pivotal in various synthesis processes. For instance, halogen shuffling in pyridines, like the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, is a significant reaction step for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998). Such processes are essential for creating various functionalized pyridine derivatives.

Metalation and Subsequent Functionalization

The metalation and subsequent functionalization of trifluoromethyl-substituted pyridines demonstrate their versatility in organic chemistry. For example, 2-(trifluoromethyl)pyridine can be selectively metalated and carboxylated at specific positions, showcasing the potential for precise and controllable chemical modifications (Schlosser & Marull, 2003). This ability to selectively target certain positions on the pyridine ring is crucial for developing complex organic molecules.

Synthesis of Trifluoromethyl-Substituted Pyridines

The synthesis of trifluoromethyl-substituted pyridines, such as the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines through the displacement of iodide by (trifluoromethyl)copper, is another critical application. This process highlights the method's efficiency in generating trifluoromethyl-substituted pyridines, an important class of compounds in pharmaceutical and agrochemical industries (Cottet & Schlosser, 2002).

Pharmaceutical and Biological Applications

Some derivatives of trifluoromethyl-substituted pyridines are being explored for potential pharmaceutical and biological applications. For instance, 5-trifluoromethyl-pyridine-2-thione, a related compound, exhibits properties of an antithyroid drug and forms complexes with molecular iodine, which could have implications in medicinal chemistry (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

4-hydroxy-3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEDSMRHZDICIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215667
Record name 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine

CAS RN

1228898-53-0
Record name 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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